molecular formula C27H22N2O4 B295693 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one

4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295693
M. Wt: 438.5 g/mol
InChI Key: SEUHQFIGYFDQFD-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as MI-773, is a small molecule inhibitor that has been developed as a potential cancer therapeutic agent. It has been shown to have promising results in preclinical studies, and is currently undergoing clinical trials.

Scientific Research Applications

4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the MDM2 protein, which plays a critical role in regulating the activity of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be effective against a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one involves the inhibition of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, thereby reducing its activity. This compound binds to the MDM2 protein and prevents it from binding to p53, leading to an increase in p53 activity. This increase in p53 activity can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on MDM2, with minimal effect on other proteins. It has been found to induce an increase in p53 activity and downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is its selectivity for MDM2, which makes it a suitable candidate for further research in cancer treatment. Its favorable pharmacokinetic profile also makes it a good candidate for preclinical and clinical trials. One limitation of this compound is its potential for off-target effects, which may limit its effectiveness in certain cancer types.

Future Directions

There are several future directions for research on 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one. One potential area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical trials. Overall, this compound shows promise as a potential cancer therapeutic agent, and further research is needed to fully understand its potential in cancer treatment.

Synthesis Methods

The synthesis of 4-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one involves several steps, starting with the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 3-bromo-1H-indole to form 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole. The final step involves the reaction of this intermediate with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable candidate for further research.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(4Z)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O4/c1-31-21-11-13-22(14-12-21)32-16-15-29-18-20(23-9-5-6-10-25(23)29)17-24-27(30)33-26(28-24)19-7-3-2-4-8-19/h2-14,17-18H,15-16H2,1H3/b24-17-

InChI Key

SEUHQFIGYFDQFD-ULJHMMPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5

SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.